2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride
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Overview
Description
2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride is a chemical compound with a unique structure that includes both chloro and cyclopentene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride typically involves the reaction of 4-chlorocyclopent-2-en-1-ol with 2-chloroethanimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride involves its interaction with specific molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the cyclopentene ring can engage in various types of chemical interactions. These interactions can affect the compound’s biological activity and its potential use in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclopent-2-en-1-yl)ethanimidoyl chloride
- 4-Chloro-N-(cyclopent-2-en-1-yl)ethanimidoyl chloride
- 2-Chloro-N-(4-chlorocyclopentyl)ethanimidoyl chloride
Uniqueness
2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride is unique due to the presence of both chloro and cyclopentene groups, which confer distinct chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
106813-74-5 |
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Molecular Formula |
C7H8Cl3NO |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorocyclopent-2-en-1-yl)oxyethanimidoyl chloride |
InChI |
InChI=1S/C7H8Cl3NO/c8-4-7(10)11-12-6-2-1-5(9)3-6/h1-2,5-6H,3-4H2 |
InChI Key |
IARUBPSZRPUZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1Cl)ON=C(CCl)Cl |
Origin of Product |
United States |
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